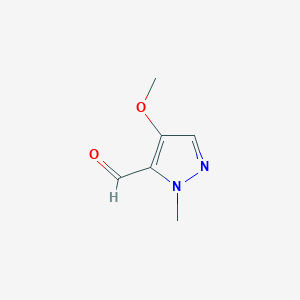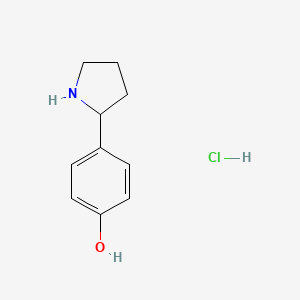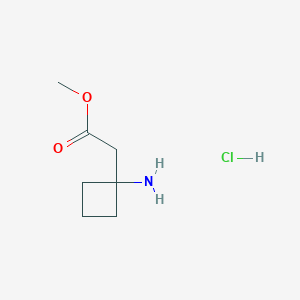
Methyl 2-(1-aminocyclobutyl)acetate hydrochloride
Descripción general
Descripción
“Methyl 2-(1-aminocyclobutyl)acetate hydrochloride” is a chemical compound with the CAS Number: 1584148-97-9 . It has a molecular weight of 179.65 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is “methyl 2-(1-aminocyclobutyl)acetate hydrochloride” and its InChI code is "1S/C7H13NO2.ClH/c1-10-6(9)5-7(8)3-2-4-7;/h2-5,8H2,1H3;1H" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(1-aminocyclobutyl)acetate hydrochloride” is a solid compound . It has a molecular weight of 179.65 .Aplicaciones Científicas De Investigación
Ethylene Action Inhibition and Plant Growth Regulation
1-Methylcyclopropene A Review
1-Methylcyclopropene (1-MCP) is highlighted for its role in inhibiting ethylene action, offering significant insights into ethylene's role in plants. The study explores how 1-MCP affects a wide range of fruits, vegetables, and floriculture crops, preventing ethylene effects with low effective concentrations. This understanding aids in advancing scientific research on plant growth regulation and the potential development of substances with similar or enhanced properties for broader agricultural applications (Blankenship & Dole, 2003).
Drug Metabolism and Conjugation
Developmental Aspects of Drug Conjugation, with Special Reference to Glucuronidation
This review focuses on drug metabolism, particularly Phase 2 reactions like glucuronidation, highlighting the developmental aspects and significance in detoxifying drugs or their metabolites. Although not directly related to Methyl 2-(1-aminocyclobutyl)acetate hydrochloride, understanding these pathways is crucial for scientific research into drug development and the metabolic fate of new chemical entities (Dutton, 1978).
Enzyme Receptor Studies and Cardiovascular Implications
Angiotensin-Converting Enzyme 2 SARS-CoV-2 Receptor and Regulator of the Renin-Angiotensin System
This paper discusses the multifaceted physiological roles of ACE2, including its impact on the cardiovascular system and implications for COVID-19. While not directly related to Methyl 2-(1-aminocyclobutyl)acetate hydrochloride, the study's insights into receptor functions and cardiovascular health could offer indirect relevance to research on similar compounds with potential cardiovascular effects (Gheblawi et al., 2020).
Ethylene Perception Inhibition in Fruits and Vegetables
The Use of 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables
This review elaborates on the commercial and technological uses of 1-MCP to inhibit ethylene perception, thereby improving the quality and shelf life of fruits and vegetables. The study provides a foundation for understanding how similar compounds could be used in scientific research to manipulate plant growth, development, and preservation (Watkins, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(1-aminocyclobutyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-6(9)5-7(8)3-2-4-7;/h2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCCABMECBIPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-aminocyclobutyl)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




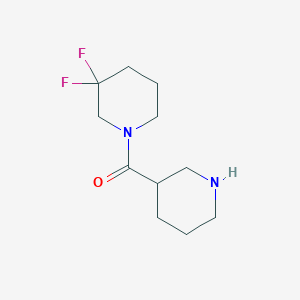
![Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)](/img/structure/B1434952.png)

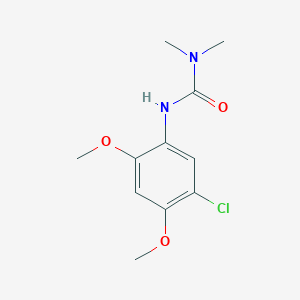
![(7-Oxaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1434956.png)
![2-[2-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434961.png)

